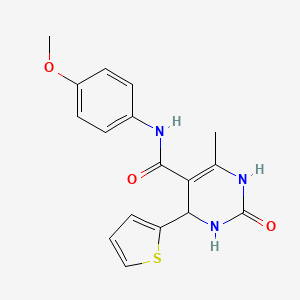![molecular formula C17H14Br2N2OS B5139676 1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5139676.png)
1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in the scientific community due to its potential applications in cancer research.
作用機序
1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide binds to the active site of glutaminase, preventing the enzyme from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites, which are essential for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in the levels of glutamate and other downstream metabolites. This results in a decrease in cell proliferation and tumor growth. 1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using 1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide in lab experiments is its specificity for glutaminase, which allows for selective inhibition of this enzyme without affecting other metabolic pathways. However, 1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the efficacy of 1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide can vary depending on the type of cancer cell and the experimental conditions.
将来の方向性
There are several potential future directions for research on 1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide. One area of interest is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of 1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide. Another area of interest is the investigation of the role of glutaminase in other diseases, such as neurodegenerative disorders and metabolic diseases. Finally, there is a need for further research on the efficacy of 1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide in combination with other cancer therapies, such as immunotherapy and targeted therapy.
合成法
1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide can be synthesized using a multi-step process that involves the reaction of 2-amino-4-bromothiazole with 4-bromoaniline, followed by the reaction of the resulting product with ethyl 2-bromoacetate. The final step involves the hydrolysis of the ester to yield 1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide hydrobromide.
科学的研究の応用
1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide has been extensively studied for its potential applications in cancer research. Glutaminase is overexpressed in many types of cancer cells, and 1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide has been shown to selectively inhibit glutaminase activity in these cells, leading to a decrease in cell proliferation and tumor growth. 1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
1-[3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS.BrH/c1-11(21)13-3-2-4-15(9-13)19-17-20-16(10-22-17)12-5-7-14(18)8-6-12;/h2-10H,1H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFZHKGPYUCQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139594.png)
![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5139600.png)
![N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5139613.png)
![1-benzyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139621.png)

![(3,5-dimethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5139651.png)

![dimethyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5139661.png)
![3,4-dimethyl-7-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139685.png)
![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)
![(3S*)-4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5139696.png)
![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)